tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWFWHKHZIBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585750 | |
| Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-41-5 | |
| Record name | 1,1-Dimethylethyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939760-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 2-Amino-2-(2-bromophenyl)ethyl Intermediate
A well-documented method involves the Boc protection of 2-amino-2-(2-bromophenyl)ethyl derivatives:
- Starting Material: 2-nitro-4-bromoaniline or related 2-bromoaniline derivatives.
- Solvent: Dichloromethane (DCM), 30 mL per 0.0362 mol substrate.
- Base: Triethylamine, 1.5 equivalents relative to the amine.
- Protecting Agent: Boc anhydride (tert-butyl dicarbonate), 1.3 equivalents.
- Temperature: Reaction mixture cooled to 0°C during addition, then stirred at room temperature for 1 hour.
- Workup: Reaction monitored by TLC; after completion, water is added, and the mixture is extracted with DCM. The organic layer is washed with water, brine, and dried over sodium sulfate.
- Purification: Column chromatography using 30% ethyl acetate in hexane.
- Yield: Approximately 91% of yellow solid product.
- Characterization:
This method is adaptable for the preparation of tert-butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate by starting from appropriately substituted bromoaniline or bromoacetophenone derivatives, followed by reduction and Boc protection.
Alternative Synthetic Route: Reductive Amination and Boc Protection
Another approach involves:
- Step 1: Reaction of 2-bromoacetophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride to form an intermediate imine or enamine.
- Step 2: Reduction of the intermediate using lithium aluminum hydride or sodium borohydride to yield the amino alcohol or amine.
- Step 3: Protection of the amino group with tert-butyl chloroformate to afford the Boc-protected amino compound.
This route allows for the direct introduction of the amino group on the 2-bromophenyl ethyl scaffold, followed by protection to stabilize the amine functionality for further synthetic applications.
Industrial and Scale-Up Considerations
In industrial settings, the synthesis is scaled up with attention to:
- Use of continuous flow reactors to improve reaction control and safety.
- Optimization of reagent equivalents to maximize yield and minimize waste.
- Employment of alternative catalysts and solvents to reduce costs and environmental impact.
- Automation of purification steps such as chromatography or crystallization.
These adaptations ensure efficient production of this compound at scale while maintaining high purity and yield.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 2-amino-4-bromoaniline | Boc anhydride, triethylamine, DCM, 0°C to RT | 91 | Column chromatography purification |
| 2 | Reductive amination of 2-bromoacetophenone | Sodium hydride, tert-butyl carbamate, LiAlH4 | Variable | Multi-step, requires careful reduction |
| 3 | Industrial scale synthesis | Continuous flow, alternative catalysts | Optimized | Focus on cost-efficiency and scalability |
Research Findings and Characterization
- The Boc protection step is highly efficient and yields a stable carbamate suitable for further transformations.
- NMR and HRMS data confirm the integrity and purity of the synthesized compound.
- The choice of solvent and base critically affects reaction rates and product purity.
- Catalytic hydrogenation and palladium-catalyzed coupling reactions can be used for derivative synthesis starting from this compound.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCH) or HCl in dioxane.
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Mechanism : Acid-catalyzed cleavage of the carbamate ester bond, releasing CO₂ and forming the ammonium salt.
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Applications : Enables further reactions at the amine site, such as amide bond formation or alkylation.
Bromophenyl Group Reactivity
The 2-bromophenyl group undergoes transition-metal-catalyzed cross-couplings, facilitating aryl functionalization:
Suzuki–Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄, and a base (e.g., K₂CO₃).
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Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.
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Product : Biaryl derivatives, useful in pharmaceutical intermediates.
Buchwald–Hartwig Amination
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Reagents : Amines, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
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Mechanism : Palladium-mediated coupling of the aryl bromide with amines.
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Product : Aryl amines, enabling diversification of the aromatic ring.
Amine Functionalization
The primary amine participates in nucleophilic reactions after Boc deprotection:
Schiff Base Formation
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Reagents : Aldehydes or ketones.
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Product : Imines, intermediates for further reduction or cyclization.
Acylation
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Reagents : Acid chlorides or anhydrides.
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Product : Amides, enhancing stability or modifying pharmacokinetic properties.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a tert-butyl group , an amino group , and a bromophenyl moiety , which contribute to its unique chemical reactivity. The amino group can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in various chemical transformations. This reactivity allows for the synthesis of diverse derivatives, making it a valuable building block in organic chemistry.
Medicinal Chemistry
- Drug Development: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is explored as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its structural features may enhance bioactivity and selectivity towards biological targets.
- Therapeutic Potential: Ongoing research investigates its role as an inhibitor or substrate in biochemical assays, contributing to the understanding of enzyme mechanisms and protein-ligand interactions.
Organic Synthesis
- Building Block: The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. It serves as a protecting group for amines, enabling selective reactions without interference from the amino group.
- Versatile Intermediate: Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it suitable for generating diverse chemical entities.
Case Study 1: Pharmaceutical Applications
In a study exploring the synthesis of enzyme inhibitors, this compound was used to develop compounds with enhanced binding affinity to target enzymes. The results demonstrated improved efficacy compared to existing inhibitors, highlighting its potential in drug design.
Case Study 2: Organic Synthesis
A research project focused on synthesizing novel derivatives of this compound through nucleophilic substitution reactions. The study revealed that modifying the bromophenyl moiety could significantly alter the biological activity of the resulting compounds, showcasing its utility in generating targeted bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate with key analogs, highlighting substituent effects on molecular weight, polarity, and synthetic utility:
Biological Activity
Tert-butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its unique reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₃H₁₉BrN₂O₂
- Molecular Weight : 315.20 g/mol
- Structural Features : The presence of the amino group allows for hydrogen bonding, while the bromophenyl group can engage in π-π interactions, enhancing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids.
- Hydrophobic Interactions : The bromophenyl moiety enhances hydrophobic interactions, which can stabilize binding to enzyme active sites or receptor sites.
These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of bromophenyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines. For example, modifications of similar structures have demonstrated IC50 values indicating potent activity against human cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural properties. For instance, compounds with similar functionalities have been reported to inhibit tubulin polymerization, which is crucial in cancer treatment strategies .
Case Studies and Research Findings
- Antiproliferative Studies :
-
Mechanistic Insights :
- Research indicated that the interaction of related bromophenyl derivatives with tubulin leads to significant inhibition of polymerization, suggesting a potential mechanism for their anticancer effects. This was evidenced by flow cytometry studies showing alterations in cell cycle progression in treated cells .
- Synthesis and Biological Evaluation :
Comparative Analysis
The following table summarizes the structural features and unique aspects of related compounds compared to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate | Similar backbone with bromophenyl | Different bromine position may affect activity |
| N-Boc-(S)-phenylalanine | Contains amino acid structure | Naturally occurring amino acid; potential for peptide synthesis |
| tert-Butyl N-[2-amino-1-(4-bromophenyl)ethyl]carbamate | Similar backbone but different substitution pattern | May exhibit different biological properties |
This comparison highlights the potential versatility of this compound in drug design and organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-bromophenyl precursors with tert-butyl carbamate-protected amines. For example, similar carbamates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) are synthesized via nucleophilic substitution or catalytic coupling reactions under inert atmospheres (N₂/Ar) . Optimization may involve adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate stability, as tert-butyl carbamates are prone to hydrolysis under acidic conditions .
Q. How can the purity of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate be validated, and what analytical techniques are recommended?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm purity ≥95%. For structural elucidation, high-resolution mass spectrometry (HRMS) is critical, especially to distinguish regioisomers or diastereomers. FT-IR can verify the presence of carbamate C=O stretches (~1680–1720 cm⁻¹) and NH bands (~3300 cm⁻¹). Crystallization from ethyl acetate/hexane mixtures improves purity .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound are limited, analogous brominated carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) require PPE (gloves, goggles, lab coats) and fume hood use to avoid inhalation or skin contact. Store at 2–8°C under nitrogen to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom at the ortho position enhances steric hindrance, potentially reducing coupling efficiency compared to para-substituted analogs. Computational modeling (DFT) can predict transition-state geometries, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) optimizes yields. Monitoring via ¹⁹F NMR (if fluorinated partners are used) or GC-MS helps track reaction progress .
Q. What strategies resolve contradictions in diastereoselectivity reported for similar carbamates during asymmetric synthesis?
- Methodological Answer : Diastereomeric ratios (dr) depend on solvent polarity, temperature, and chiral auxiliaries. For example, tert-butyl carbamates with adjacent stereocenters (e.g., (R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate) show improved dr in toluene at −20°C compared to DCM. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements .
Q. How can computational modeling predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
- Methodological Answer : Use software like Mercury (Cambridge Crystallographic Database) to analyze X-ray diffraction data of analogous carbamates. For instance, Das et al. (2016) demonstrated that tert-butyl carbamates form N–H···O=C hydrogen bonds (2.8–3.0 Å) and C–H···π interactions in crystal lattices, stabilizing 3D architectures. Molecular dynamics simulations (Amber force field) assess packing efficiency and polymorphism risks .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
- Methodological Answer : Scale-up introduces issues like exothermicity and mixing inefficiencies. Continuous flow reactors improve heat dissipation and reduce racemization. For example, García et al. (2009) scaled enantioselective iodolactamization of tert-butyl carbamates using microreactors, achieving >90% ee. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor critical quality attributes (CQAs) in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for analogous tert-butyl carbamates under similar conditions?
- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Replicate reactions under rigorously anhydrous conditions (e.g., molecular sieves in THF) and compare with literature. For example, tert-butyl (2-(benzylamino)ethyl)carbamate synthesis yields range from 60–85% due to competing side reactions (e.g., Boc deprotection). Design of experiments (DoE) identifies critical factors (e.g., reagent addition rate) affecting reproducibility .
Q. Why do some studies report tert-butyl carbamates as stable under basic conditions, while others note decomposition?
- Methodological Answer : Stability depends on substituent electronic effects. Electron-withdrawing groups (e.g., 2-bromophenyl) increase susceptibility to base-induced cleavage. Accelerated stability studies (40°C/75% RH) under varying pH (e.g., 7–12) quantify degradation pathways. LC-MS identifies hydrolyzed byproducts (e.g., free amines), guiding formulation adjustments (e.g., lyophilization for long-term storage) .
Tables for Key Data
| Reaction Optimization | Parameters | Impact |
|---|---|---|
| Temperature | 0–25°C (prevents Boc deprotection) | ↑ Yield |
| Catalyst | Pd(OAc)₂/XPhos (for cross-coupling) | ↑ Selectivity |
| Solvent | Toluene (enhances diastereoselectivity) | ↑ dr |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
